molecular formula C6H2Br3F B1594161 5-Fluoro-1,2,3-tribromobenzene CAS No. 576-82-9

5-Fluoro-1,2,3-tribromobenzene

Cat. No.: B1594161
CAS No.: 576-82-9
M. Wt: 332.79 g/mol
InChI Key: FMIFEFSTHLAERU-UHFFFAOYSA-N
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Description

5-Fluoro-1,2,3-tribromobenzene is a chemical compound with the molecular formula C6H2Br3F . It is used in various applications, including as an intermediate in pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with three bromine atoms and one fluorine atom attached . More detailed structural analysis may be found in specific scientific literature.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 332.79 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Hyperbranched Poly(arylene ether)s Synthesis

A study by Banerjee et al. (2009) focused on the synthesis and characterization of hyperbranched poly(arylene ether)s using a new activated trifluoro monomer derived from 1,3,5-tribromobenzene. This approach, adopting an A2 + B3 strategy, resulted in polymers with high molecular weight and excellent thermal stability, demonstrating the potential of such materials in high-performance applications due to their superior physical properties compared to their linear analogs (Banerjee, Komber, Häussler, & Voit, 2009).

Triazidation and Organic Synthesis

Chapyshev and Chernyak (2013) discussed the selective defluorination and triazidation of 2,4,6-trifluorobenzenes, leading to the production of 1,3,5-triazido-2,4,6-tribromobenzene. The synthesized triazides are highlighted as valuable photoactive cross-linking agents for polymer chemistry and as precursors in organic synthesis, demonstrating their wide practical use in the development of new organic materials, including magnetic materials (Chapyshev & Chernyak, 2013).

Structural Analysis via Computational Methods

Boggs, Pang, and Pulay (1982) investigated the structures of various fluorinated benzenes, including 1,2,3-trifluorobenzene, through ab initio computations. Their work provides critical insights into the effects of fluorination on molecular geometry, which is crucial for understanding the chemical behavior and potential applications of fluorinated aromatic compounds in materials science and molecular engineering (Boggs, Pang, & Pulay, 1982).

Organometallic Chemistry and Catalysis

Pike, Crimmin, and Chaplin (2017) discussed the use of partially fluorinated benzenes as solvents and ligands in organometallic chemistry and catalysis. Their findings illustrate how fluorine substituents impact the electronic properties of arenes, affecting their interactions with metal centers. This research underscores the potential of fluorinated aromatic compounds in facilitating a wide range of catalytic processes (Pike, Crimmin, & Chaplin, 2017).

Electronic Properties and Photochemistry

Creary et al. (2017) explored the electronic properties of triazoles substituted on fluorobenzenes. Their studies on carbocation and radical-stabilizing properties of these compounds highlight the significance of substituent effects on the electronic and photochemical behavior of aromatic compounds. This research contributes to the development of new materials for electronic and photonic applications (Creary, Chormanski, Peirats, & Renneburg, 2017).

Properties

IUPAC Name

1,2,3-tribromo-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br3F/c7-4-1-3(10)2-5(8)6(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIFEFSTHLAERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10206233
Record name 5-Fluoro-1,2,3-tribromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

576-82-9
Record name 1,2,3-Tribromo-5-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=576-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1,2,3-tribromobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Fluoro-1,2,3-tribromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1,2,3-tribromo-5-fluoro
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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